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Compound of Interest

Compound Name: Sigamide

Cat. No.: B1255817 Get Quote

For Researchers, Scientists, and Drug Development Professionals.

Introduction
Sigamide, a chiral N-methyl valine-derived formamide, has emerged as a highly effective

Lewis-basic organocatalyst. It is particularly proficient in mediating the asymmetric reduction of

ketimines to valuable chiral amines with high enantioselectivity. This transformation is achieved

using trichlorosilane as a readily available and inexpensive reducing agent. The operational

simplicity, low catalyst loading, and ambient reaction conditions make Sigamide a compelling

choice for the synthesis of enantiopuer amines, which are crucial building blocks in the

pharmaceutical and fine chemical industries. These application notes provide a comprehensive

guide, including a step-by-step protocol, quantitative data for various substrates, and a

mechanistic overview for the use of Sigamide in organocatalysis.

Reaction Principle
The core transformation involves the enantioselective hydrosilylation of a prochiral ketimine

using trichlorosilane, catalyzed by a catalytic amount of Sigamide. The chiral environment

provided by Sigamide directs the hydride transfer from the silicon reagent to one of the

enantiotopic faces of the imine C=N bond, resulting in the formation of an enantioenriched

amine. The reaction is generally carried out in an inert solvent, such as toluene, at room

temperature.
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General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g.,

nitrogen or argon) to exclude moisture, as trichlorosilane is sensitive to water.

Toluene should be dried over an appropriate drying agent (e.g., sodium/benzophenone) and

distilled prior to use.

Trichlorosilane is a corrosive and moisture-sensitive liquid and should be handled with

appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Ketimine substrates can be synthesized via the condensation of the corresponding ketone

and amine.

Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid

Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

Step-by-Step Protocol for the Enantioselective
Reduction of N-(1-phenylethylidene)aniline
This protocol is a representative example for the Sigamide-catalyzed reduction of a ketimine.

Materials:

N-(1-phenylethylidene)aniline (1.0 mmol, 195.3 mg)

Sigamide ((S)-enantiomer) (0.05 mmol, 5 mol%, 9.2 mg)

Dry Toluene (2.0 mL)

Trichlorosilane (HSiCl₃) (2.0 mmol, 0.20 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography

Procedure:

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add

N-(1-phenylethylidene)aniline (1.0 mmol) and Sigamide (0.05 mmol).

Solvent Addition: Under an inert atmosphere, add dry toluene (2.0 mL) to the flask.

Stirring: Stir the mixture at room temperature until all solids are dissolved.

Addition of Trichlorosilane: Cool the reaction mixture to 0 °C in an ice bath. Add

trichlorosilane (2.0 mmol) dropwise via syringe.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required

time (typically 1-24 hours). The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated

aqueous solution of sodium bicarbonate at 0 °C. Caution: Quenching is exothermic and

produces HCl gas.

Work-up:

Stir the biphasic mixture vigorously for 30 minutes.

Extract the aqueous layer with dichloromethane (3 x 10 mL).

Combine the organic layers and wash with brine (15 mL).

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to afford

the desired chiral amine.
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Characterization: Characterize the purified amine by ¹H NMR, ¹³C NMR, and mass

spectrometry. Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Data Presentation
The following table summarizes the performance of Sigamide in the enantioselective reduction

of a variety of ketimines.[1][2]
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Entry
Ketimine
Substrate

Catalyst
Loading
(mol%)

Time (h) Yield (%) ee (%)

1

N-(1-

phenylethylid

ene)aniline

5 1 95 96

2

N-(1-(4-

methoxyphen

yl)ethylidene)

aniline

5 1 98 97

3

N-(1-(4-

chlorophenyl)

ethylidene)an

iline

5 2 93 95

4

N-(1-

(naphthalen-

2-

yl)ethylidene)

aniline

5 3 91 94

5

N-(1-

(thiophen-2-

yl)ethylidene)

aniline

5 1.5 89 92

6

N-(1-

phenylpropyli

dene)aniline

5 4 92 93

7

N-

(cyclohexyl(p

henyl)methyl

ene)aniline

1 24 85 88

8 N-(1-

phenylethylid

ene)-4-

5 1 96 96
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Caption: Experimental workflow for Sigamide-catalyzed ketimine reduction.
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Caption: Proposed catalytic cycle for the Sigamide-catalyzed reduction of ketimines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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